molecular formula C13H7N3O2 B14490299 9-Diazo-2-nitro-9H-fluorene CAS No. 63621-14-7

9-Diazo-2-nitro-9H-fluorene

Katalognummer: B14490299
CAS-Nummer: 63621-14-7
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: OEYYAGXZEUKYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Diazo-2-nitro-9H-fluorene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The compound is known for its distinctive reactivity, making it a valuable intermediate in organic synthesis. The presence of both diazo and nitro groups in its structure imparts unique chemical properties that are exploited in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diazo-2-nitro-9H-fluorene typically involves the diazotization of 2-nitrofluorene. This process can be achieved by treating 2-nitrofluorene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

9-Diazo-2-nitro-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: These reactions are typically carried out in the presence of a catalyst such as a transition metal complex.

    Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used to replace the diazo group.

Major Products Formed

Wirkmechanismus

The mechanism of action of 9-Diazo-2-nitro-9H-fluorene involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and the creation of complex molecular structures. The diazo group can also participate in cycloaddition reactions, forming stable heterocyclic compounds .

Eigenschaften

CAS-Nummer

63621-14-7

Molekularformel

C13H7N3O2

Molekulargewicht

237.21 g/mol

IUPAC-Name

9-diazo-2-nitrofluorene

InChI

InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H

InChI-Schlüssel

OEYYAGXZEUKYIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.